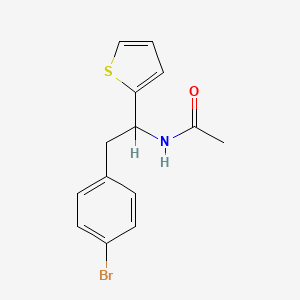![molecular formula C9H12OS B14431270 Benzene, [(S)-(1-methylethyl)sulfinyl]- CAS No. 80225-50-9](/img/structure/B14431270.png)
Benzene, [(S)-(1-methylethyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(S)-(1-methylethyl)sulfinyl]- is an organic compound with the molecular formula C9H12OS It is a derivative of benzene, where a sulfinyl group is attached to the benzene ring through an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(S)-(1-methylethyl)sulfinyl]- typically involves the reaction of benzene with an appropriate sulfinylating agent. One common method is the reaction of benzene with isopropyl sulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of Benzene, [(S)-(1-methylethyl)sulfinyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity Benzene, [(S)-(1-methylethyl)sulfinyl]-.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(S)-(1-methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration (concentrated nitric and sulfuric acids), halogenation (halogens in the presence of a Lewis acid catalyst), sulfonation (fuming sulfuric acid).
Major Products Formed
Oxidation: Benzene, [(S)-(1-methylethyl)sulfonyl]-
Reduction: Benzene, [(S)-(1-methylethyl)sulfanyl]-
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzene, [(S)-(1-methylethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzene, [(S)-(1-methylethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, [(S)-(1-methylethyl)sulfanyl]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(S)-(1-methylethyl)sulfonyl]-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, [(S)-(1-methylethyl)oxy]-: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
Benzene, [(S)-(1-methylethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
80225-50-9 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
[(S)-propan-2-ylsulfinyl]benzene |
InChI |
InChI=1S/C9H12OS/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/t11-/m0/s1 |
Clave InChI |
MNPISBRDBQCTAF-NSHDSACASA-N |
SMILES isomérico |
CC(C)[S@](=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



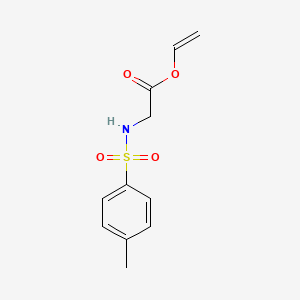

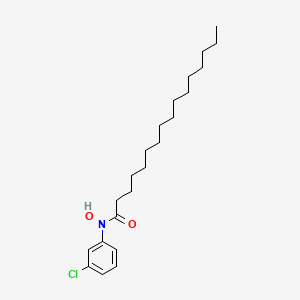

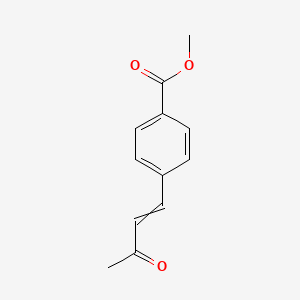
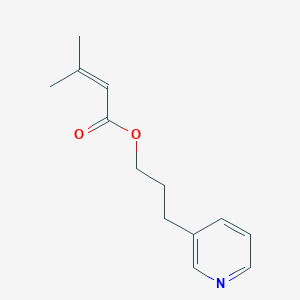
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
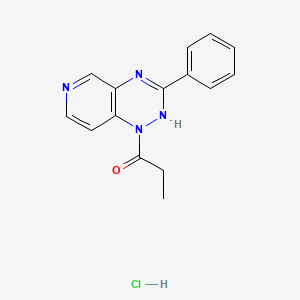
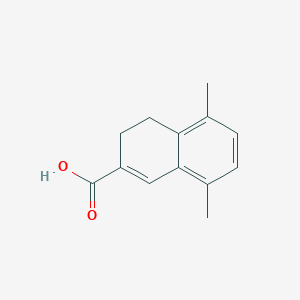
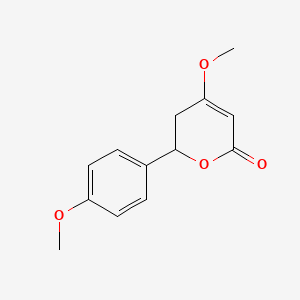
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

